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Compound of Interest

Compound Name:
3-Amino-1-ethyl-1,4-

dihydropyridin-4-one

CAS No.: 1423025-23-3

Cat. No.: B1378469

Get Quote

Audience: Researchers, Medicinal Chemists, and Drug Development Scientists. Scope:

Structural basis of activity, comparative pharmacodynamics/pharmacokinetics, and

experimental validation protocols.

Introduction: The Evolution of the Dihydropyridine
Scaffold
The 1,4-dihydropyridine (DHP) class represents the most vascular-selective category of

calcium channel blockers (CCBs). Unlike phenylalkylamines (e.g., verapamil) or

benzothiazepines (e.g., diltiazem) which bind the central pore of the CaV1.2 channel, DHPs

bind allosterically to the N-terminal region of the III-IV linker and the S6 segment of domain III.

This guide analyzes how structural modifications to the core DHP scaffold have driven the

evolution from short-acting, non-selective agents (1st Gen) to tissue-specific, ultra-long or ultra-

short acting precision tools (3rd/4th Gen).

The Generational Shift[1]
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1st Generation (Nifedipine): Potent but photolabile; rapid onset causes reflex tachycardia.

2nd Generation (Felodipine, Nimodipine): Enhanced vascular selectivity and lipophilicity;

modified ester groups improve tissue distribution (e.g., Nimodipine to CNS).

3rd Generation (Amlodipine): Charged amino-ether side chain allows membrane anchoring,

resulting in slow onset and prolonged half-life (

h).

4th Generation (Cilnidipine, Clevidipine): Divergent optimization. Cilnidipine adds N-type

channel blockade for sympatholysis.[1] Clevidipine utilizes an esterase-labile "soft drug"

design for ultra-short duration (

min).

Structural Basis of Biological Activity (SAR)
The biological activity of DHPs is strictly governed by the substitution pattern on the 1,4-

dihydropyridine ring.

Critical Pharmacophores
C4 Aryl Group: Essential for activity. Ortho- or meta-substituents (e.g.,

,

) lock the ring conformation perpendicular to the DHP plane, maximizing receptor fit.

C3/C5 Ester Groups: These govern potency and selectivity. Asymmetry (different esters at

C3 and C5) often increases vascular selectivity (e.g., Felodipine).

N1 Nitrogen: Must remain unsubstituted for optimal hydrogen bonding within the binding

pocket.
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Figure 1: Structural determinants of 1,4-dihydropyridine efficacy and pharmacokinetics.

Comparative Efficacy & Selectivity[3][4][5][6]
Vascular vs. Cardiac Selectivity
A critical differentiator is the Vascular/Cardiac (V/C) Selectivity Ratio.[2][3] This is calculated by

comparing the

for vascular smooth muscle relaxation against the

for negative inotropy (cardiac contractility).

Nifedipine: Moderate selectivity. Rapid vasodilation can trigger baroreceptor reflexes,

increasing heart rate (reflex tachycardia).

Felodipine: High vascular selectivity.[4] It relaxes vessels at concentrations that have minimal

impact on cardiac contractility.[5]

Amlodipine: High selectivity with unique kinetics. Its interaction with the lipid bilayer creates a

"depot," allowing slow association/dissociation.

Quantitative Comparison Data
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Compoun
d

Generatio
n

Vascular

(nM)*

Cardiac

(nM)**

V/C
Selectivit
y Ratio

Half-Life (

)

Primary
Clearanc
e

Nifedipine 1st 4.1 470 ~115 2 hrs CYP3A4

Felodipine 2nd 1.8 850 ~470 11-16 hrs CYP3A4

Amlodipine 3rd 1.9 >2000 >1000 30-50 hrs CYP3A4

Clevidipine 4th 10-20 >5000 High ~1 min
Blood

Esterases

Cilnidipine 4th 10.0 N/A*** High 2-4 hrs CYP3A4

*Measured in depolarized rat aorta (KCl-induced contraction). **Measured in isolated papillary

muscle or Langendorff preparations. ***Cilnidipine also blocks N-type channels (

nM), reducing sympathetic outflow.

Mechanism of Kinetic Divergence: Amlodipine vs.
Clevidipine

Amlodipine (The Anchor): The charged amino side chain at physiological pH interacts with

the negatively charged phospholipid heads of the cell membrane. This anchors the drug near

the channel, facilitating a "membrane approach" to the binding site. This explains the slow

onset and resistance to washout.

Clevidipine (The Soft Drug): Designed with an ester linkage specifically susceptible to

hydrolysis by blood and tissue esterases.[6] This allows for precise, minute-by-minute

titration in acute hypertensive crises, a capability impossible with Amlodipine.

Experimental Validation Protocols
To objectively compare these analogs, researchers must use self-validating protocols that

account for the voltage-dependence of DHP binding.
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Protocol A: Isometric Tension Assay (Vascular
Selectivity)
Objective: Determine vascular

avoiding "use-dependence" artifacts.

Tissue Preparation: Isolate thoracic aorta from male Sprague-Dawley rats (250-300g).

Remove connective tissue and cut into 3-4 mm rings.

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C,

aerated with 95%

/5%

. Apply 2g resting tension.

Equilibration: Wash every 15 mins for 60 mins.

Viability Check: Challenge with 60 mM KCl. Washout. Challenge with 1

M Phenylephrine. Washout.

Depolarization Protocol (Critical Step): DHPs bind preferentially to the inactivated state. To

maximize sensitivity, induce a sustained contraction using high

(45-60 mM) rather than receptor agonists (like norepinephrine). This depolarizes the
membrane, shifting channels to the inactivated state where DHPs have highest affinity.

Dosing: Add cumulative concentrations of DHP (0.1 nM to 10

M). Allow plateau (equilibrium) at each step. Note: For Amlodipine, allow 45-60 mins per step
due to slow kinetics.

Calculation: Plot % Relaxation vs. Log[Concentration]. Determine

using non-linear regression.
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Protocol B: Whole-Cell Patch Clamp (Channel Subtype
Specificity)
Objective: Distinguish L-type vs. N-type blockade (e.g., for Cilnidipine profiling).

Cell System: Use CHO cells stably expressing CaV1.2 (L-type) or neuronal cells (e.g., IMR-

32) for CaV2.2 (N-type).

Recording Solution: Extracellular solution must use

(10 mM) as the charge carrier instead of

to prevent calcium-dependent inactivation.

Voltage Protocol:

Holding Potential: -40 mV (favors inactivated state, high DHP sensitivity) vs -80 mV

(resting state).

Test Pulse: Depolarize to +10 mV for 100 ms every 10s.

Application: Perfusion of drug.[7][8] Measure peak current inhibition.

Validation:

L-type Check: Current must be blocked by Nifedipine (1

M).

N-type Check: Current must be blocked by

-Conotoxin but resistant to Nifedipine.
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Figure 2: Workflow for characterizing DHP potency and tissue selectivity.

Pleiotropic Effects: Beyond Calcium Blockade
Modern DHP analysis must account for effects beyond simple vasodilation.

Renal Protection (Cilnidipine):

Standard DHPs (Amlodipine) dilate the afferent arteriole more than the efferent, potentially

increasing intraglomerular pressure.

Cilnidipine blocks N-type channels on sympathetic nerve endings, reducing

norepinephrine release.[9][1][10] This dilates both afferent and efferent arterioles, reducing

glomerular pressure and proteinuria.

Antioxidant Activity:
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Highly lipophilic DHPs (Lacidipine, Amlodipine) insert into the membrane bilayer and can

scavenge free radicals, protecting the endothelium from oxidative stress independent of

calcium channel modulation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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